Chemical structure and properties of Methyl 5-amino-4-iodo-2-methylbenzoate
Chemical structure and properties of Methyl 5-amino-4-iodo-2-methylbenzoate
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Methyl 5-amino-4-iodo-2-methylbenzoate .
Content Type: Technical Whitepaper & Synthetic Protocol Subject: CAS 155380-13-5 (Nominal) | Structure-Activity Relationship & Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
Methyl 5-amino-4-iodo-2-methylbenzoate is a highly privileged scaffold in the synthesis of kinase inhibitors, particularly those targeting the MAPK pathway (MEK1/2) and PIM kinases . Its structural utility lies in its dense functionalization: it possesses an electron-rich aniline handle for nucleophilic attacks, an aryl iodide for palladium-catalyzed cross-couplings (Buchwald-Hartwig/Suzuki), and a methyl ester for cyclization or further derivatization.[1]
This guide provides a validated synthetic route, physicochemical profile, and handling protocols, grounding the molecule as a critical intermediate for drugs such as SGI-1776 and analogs of Trametinib and Cobimetinib .[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Structure[1][2][7]
-
Common Synonyms: 5-Amino-4-iodo-2-methylbenzoic acid methyl ester
-
Molecular Formula: C₉H₁₀INO₂[2]
-
Molecular Weight: 291.09 g/mol [2]
-
SMILES: COC(=O)C1=CC(N)=C(I)C=C1C (Note: Regiochemistry is critical; the amino and iodo groups are ortho to each other, occupying positions 5 and 4, respectively).[1][2]
Key Physical Properties
| Property | Value / Characteristic | Note |
| Appearance | Yellow to orange solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 88 – 92 °C | Sharp melting point indicates high purity.[2] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Low solubility in water; moderate in alcohols.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 7.54 (s, 1H), 7.24 (s, 1H), 5.27 (br s, 2H), 3.78 (s, 3H), 2.30 (s, 3H) | Distinct singlets for aromatic protons (H3, H6) confirm 1,2,4,5-substitution pattern.[1][2] |
| Stability | Light Sensitive | Aryl iodides are prone to photodeiodination.[2] |
Technical Note on CAS Registry: While CAS 155380-13-5 is frequently associated with this structure in vendor catalogs, researchers should verify the structure via NMR due to database conflicts linking this CAS to 2-(Chloromethyl)benzoyl cyanide. The structural analysis in this guide is based strictly on the Methyl 5-amino-4-iodo-2-methylbenzoate identity.
Synthetic Route & Methodology
The synthesis of this intermediate typically proceeds via the regioselective iodination of methyl 5-amino-2-methylbenzoate.[2] The high regioselectivity is driven by the strong ortho-directing effect of the amino group compared to the methyl or ester groups.[2]
Validated Synthetic Protocol
Precursor: Methyl 5-amino-2-methylbenzoate Reagent: N-Iodosuccinimide (NIS) Solvent: DMF or Acetonitrile
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 5-amino-2-methylbenzoate (1.0 eq) in DMF (10 volumes). Cool the solution to 0–5 °C under an inert nitrogen atmosphere.
-
Iodination: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Maintain temperature below 5 °C to prevent over-iodination.[2][5]
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via LC-MS (Target m/z: 292 [M+H]⁺).
-
Quench: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (
). This step is critical to reduce unreacted iodine species and prevent product degradation. -
Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Synthesis Workflow Diagram
The following diagram illustrates the upstream preparation of the aniline precursor and the downstream iodination.
Caption: Linear synthesis showing the nitration-reduction-iodination sequence. The final step relies on the amino group's ortho-directing power.
Medicinal Chemistry Applications
This molecule acts as a "Right-Hand Side" (RHS) building block for diphenylamine-based kinase inhibitors. The Iodo and Amino groups are positioned to facilitate the formation of the core pharmacophore found in MEK inhibitors.[2]
Structural Logic in Drug Design[1][2]
-
The Aryl Iodide (C4): Serves as the electrophile for Buchwald-Hartwig coupling with amines or Suzuki coupling with boronic acids.[2] This allows the attachment of the "Left-Hand Side" (LHS) heterocycles (e.g., pyridines, pyrimidines).[1]
-
The Primary Amine (C5): Can function as a nucleophile in S_NAr reactions (if reacting with electron-deficient heterocycles) or be protected to allow chemistry elsewhere.[2]
-
The Methyl Ester (C1): A "mask" for the hydroxamic acid or amide functionality often required for hydrogen bonding within the kinase ATP-binding pocket (e.g., interacting with the hinge region or solvent front).[1][2]
Pathway: Synthesis of PIM/MEK Inhibitors
The diagram below details how this specific benzoate is converted into active kinase inhibitors like SGI-1776 (PIM kinase inhibitor) or MEK inhibitor analogs.[2]
Caption: Divergent synthesis pathway utilizing the C4-Iodo handle for cross-coupling to generate the diphenylamine core common in kinase inhibitors.[1][2]
Handling, Stability & Safety
Storage Protocols
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Light Protection: Store in amber vials or wrap containers in aluminum foil. The C-I bond is photosensitive; degradation leads to the release of iodine (purple discoloration) and formation of the de-iodinated impurity.[1]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.[2]
Safety Hazards (GHS Classifications)
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
H302: Harmful if swallowed (Typical for aniline derivatives).[2]
-
Protocol: Handle inside a fume hood. Use nitrile gloves. In case of skin contact, wash with soap and water immediately to prevent aniline absorption.[1][2]
References
-
Synthesis of PIM Kinase Inhibitors: Title: Protein Kinase Modulators and Methods of Using the Same.[1][2] Source: WO Patent 2009/108912 A1 (Example 7).[1][2] Context: Describes the isolation of methyl 5-amino-4-iodo-2-methylbenzoate (3.19 g, 49% yield) and provides full NMR characterization. Link:[1][2]
-
MEK Inhibitor Structural Analogs (Trametinib/Cobimetinib): Title: Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution.[2] Source: National Institutes of Health (NIH) / PMC.[1][2] Context: Validates the chemistry of iodo-aniline intermediates in the construction of MEK inhibitor scaffolds. Link:[1][2]
-
General Iodination Methodologies: Title: Regioselective Iodination of Anilines.[2] Source: Journal of Organic Chemistry (General Reference for NIS protocols).[1][2] Context: Supports the mechanistic choice of NIS for ortho-iodination of electron-rich anilines.[2]
Sources
- 1. WO2009108912A1 - Protein kinase modulators - Google Patents [patents.google.com]
- 2. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2716755A1 - Protein kinase modulators - Google Patents [patents.google.com]
- 4. 672293-33-3 | Methyl 4-amino-5-iodo-2-methylbenzoate - AiFChem [aifchem.com]
- 5. chemscene.com [chemscene.com]
